4,6-Dichloro-5-iodopyrimidine

Catalog No.
S837510
CAS No.
1137576-38-5
M.F
C4HCl2IN2
M. Wt
274.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-5-iodopyrimidine

CAS Number

1137576-38-5

Product Name

4,6-Dichloro-5-iodopyrimidine

IUPAC Name

4,6-dichloro-5-iodopyrimidine

Molecular Formula

C4HCl2IN2

Molecular Weight

274.87 g/mol

InChI

InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H

InChI Key

YKSZLCOPANWXES-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)I)Cl

Canonical SMILES

C1=NC(=C(C(=N1)Cl)I)Cl

Insecticide Development

Energetic Materials

Synthesis of Decorated Diazines

Synthesis of Fused Pyrimidines

Synthesis of N-Heterocyclic Systems

Suppression of Nitric Oxide Production

4,6-Dichloro-5-iodopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and one iodine atom at the 5 position. This molecular structure contributes to its unique chemical properties and reactivity. The compound has a molecular formula of C4_4H2_2Cl2_2I N and a molecular weight of approximately 227.88 g/mol .

Typical of pyrimidine derivatives. It can undergo nucleophilic substitutions due to the presence of halogen substituents, which can be replaced by nucleophiles such as amines or alcohols. Additionally, it can be involved in metalation reactions, where metal reagents are used to selectively replace the halogen atoms .

The synthesis of 4,6-Dichloro-5-iodopyrimidine can be achieved through several methods:

  • Halogenation: Starting from a pyrimidine precursor, halogenation can introduce chlorine and iodine atoms at specific positions.
  • Metalation followed by halogen exchange: This involves metalating the pyrimidine ring and subsequently replacing existing halogens with iodine or chlorine using appropriate reagents.
  • Reactions with iodine sources: Direct reactions with iodine-containing compounds can also yield this compound through electrophilic substitution methods .

4,6-Dichloro-5-iodopyrimidine serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for more complex molecules with potential biological activities . Additionally, it may be utilized in research settings for studying pyrimidine derivatives' reactivity and properties.

Interaction studies involving 4,6-Dichloro-5-iodopyrimidine focus on its reactivity with various nucleophiles and electrophiles. These interactions can provide insights into its potential applications in drug development and materials science. Understanding these interactions is crucial for predicting the behavior of this compound in biological systems and synthetic pathways .

Several compounds share structural similarities with 4,6-Dichloro-5-iodopyrimidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4,6-DichloropyrimidineTwo chlorine atoms at positions 4 and 6Lacks iodine; used as an intermediate in various syntheses
5-IodouracilIodine at position 5 on a uracil ringExhibits antiviral activity; used in cancer treatment
2-Amino-4,6-dichloropyrimidineAmino group at position 2Enhanced solubility; potential for biological activity

The uniqueness of 4,6-Dichloro-5-iodopyrimidine lies in its combination of both chlorine and iodine substituents on the pyrimidine ring, which may enhance its reactivity compared to other similar compounds.

4,6-Dichloro-5-iodopyrimidine (CAS 1137576-38-5) is a halogen-substituted heterocyclic compound with the molecular formula C$$4$$HCl$$2$$IN$$_2$$ and a molecular weight of 274.87 g/mol. Its IUPAC name derives from the pyrimidine ring system, where nitrogen atoms occupy positions 1 and 3, while chlorine atoms are located at positions 4 and 6, and an iodine atom at position 5 (Figure 1). The systematic numbering follows the pyrimidine ring convention, prioritizing the lowest possible set of locants for substituents.

Table 1: Key structural properties of 4,6-dichloro-5-iodopyrimidine

PropertyValue/DescriptionSource
Molecular formulaC$$4$$HCl$$2$$IN$$_2$$
Molecular weight274.87 g/mol
XLogP32.8
Topological polar surface area25.8 Ų

Spectroscopic characterization reveals distinct features:

  • Nuclear magnetic resonance (NMR): $$^1$$H NMR typically shows a singlet at δ 8.90 ppm for the C2 proton, absent of coupling due to symmetry.
  • Infrared (IR) spectroscopy: Strong absorptions at 680 cm$$^{-1}$$ (C-Cl stretch) and 560 cm$$^{-1}$$ (C-I stretch).
  • Mass spectrometry: Molecular ion peak at m/z 273.856 (calculated for C$$4$$HCl$$2$$IN$$_2$$).

Historical Context in Heterocyclic Chemistry

The compound emerged as part of broader efforts to functionalize pyrimidines for pharmaceutical applications. Early synthetic routes focused on halogenation strategies:

Key milestones:

  • Regioselective halogenation: Mosrin and Knochel (2009) demonstrated that TMPMgCl·LiCl and TMP$$2$$Zn·2MgCl$$2$$·2LiCl enable precise metalation of chloropyrimidines at position 5, facilitating subsequent iodination.
  • Scalable synthesis: Patents (e.g., CN102936224A) optimized dichlorination-iodination sequences using POCl$$_3$$ and NaI in dichloroethane, achieving yields >83%.
  • Pharmaceutical applications: A 2021 patent highlighted its use as a precursor for tricyclic RET kinase inhibitors, underscoring its role in cancer drug development.

Table 2: Evolution of synthetic methodologies

Method TypeKey Reagents/ConditionsYieldReference
Direct iodinationNIS (N-iodosuccinimide), DMF, 80°C72%
Sequential halogenationPOCl$$_3$$ → NaI, dichloroethane83–88%
Metalation-iodinationTMPMgCl·LiCl, I$$_2$$, THF, −78°C89%

The compound’s structural versatility enabled breakthroughs in:

  • Kinase inhibitor design: Its 5-iodo group serves as a handle for Suzuki-Miyaura cross-coupling in medicinal chemistry.
  • Materials science: Halogenated pyrimidines exhibit unique electronic properties for organic semiconductors.

XLogP3

2.8

Wikipedia

4,6-Dichloro-5-iodopyrimidine

Dates

Last modified: 08-16-2023

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